![molecular formula C19H23N3O3S B4415393 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4415393.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide
描述
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide, commonly known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective glucocorticoid receptor modulators (SGRMs) and has been shown to have anti-inflammatory and immunomodulatory properties.
作用机制
Compound A selectively binds to the GR and induces a conformational change, leading to the recruitment of co-repressors and the inhibition of pro-inflammatory gene expression. It also promotes the recruitment of co-activators and the activation of anti-inflammatory gene expression. This results in the suppression of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
Compound A has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models. It has been shown to reduce inflammation and tissue damage in models of inflammatory bowel disease, rheumatoid arthritis, and asthma. It has also been shown to improve insulin sensitivity and glucose metabolism in models of type 2 diabetes.
实验室实验的优点和局限性
Compound A has several advantages for lab experiments. It has high potency and selectivity for the GR, making it an ideal tool for studying GR-mediated signaling pathways. It also has good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, its use in human studies is limited due to its potential toxicity and lack of clinical safety data.
未来方向
There are several future directions for the research on Compound A. One area of interest is its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. Another area of interest is its potential use as a tool for studying GR-mediated signaling pathways and its interactions with other signaling pathways. Further research is needed to determine the safety and efficacy of Compound A in humans and to explore its potential as a therapeutic agent.
科学研究应用
Compound A has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. It has been shown to have anti-inflammatory and immunomodulatory properties by selectively binding to the glucocorticoid receptor (GR) and modulating its activity. This results in the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
属性
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-22(17-7-3-2-4-8-17)26(24,25)18-11-9-16(10-12-18)21-19(23)15-6-5-13-20-14-15/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXYPFRZPJZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。